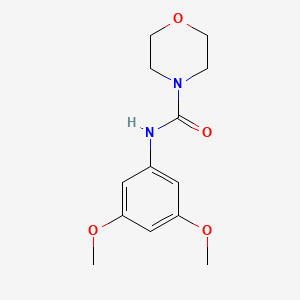![molecular formula C18H20N4OS B5518005 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the formation of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, achieved through the cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% (Tang Li-jua, 2015). Similar processes might be applicable for synthesizing the target compound, highlighting the importance of selecting appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class can be determined using various spectroscopic techniques such as IR, ^1H NMR, and MS. For example, studies on pyrazole derivatives have provided detailed insights into their crystal structures and molecular conformations, as illustrated by the synthesis, spectral characterization, and X-ray crystal structure studies of related compounds (K. Kumara et al., 2018). These analyses are crucial for understanding the compound's molecular geometry and electronic structure.
Chemical Reactions and Properties
Compounds with thiazole and pyrazole rings are known for participating in various chemical reactions, including nucleophilic substitution and cyclization. The chemical reactivity can be significantly influenced by the presence of substituents on the thiazole and pyrazole rings, as demonstrated by the design and synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting specific enzymes (M. Allan et al., 2009).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystallinity, are essential for understanding a compound's behavior under different conditions. Such properties can be inferred from the detailed characterization of similar compounds, utilizing techniques like X-ray diffraction and thermal analysis to determine the solid-state characteristics and stability of the molecule.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, can be deduced from the functional groups present in the molecule. For instance, the carboxamide group contributes to hydrogen bonding interactions, influencing the compound's solubility and reactivity. Detailed theoretical and experimental studies, such as DFT calculations and spectroscopic analysis, provide insights into the electronic structures and reactivity patterns of similar compounds (Muhammad Haroon et al., 2018).
科学的研究の応用
Antibacterial and Antifungal Agents
Research has shown that compounds structurally related to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide exhibit promising antibacterial and antifungal properties. For instance, a study by Palkar et al. (2017) describes the synthesis and antibacterial evaluation of similar compounds demonstrating effectiveness against Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells (Palkar et al., 2017). Additionally, Hassan (2013) reported on the synthesis of related pyrazoline derivatives with notable antibacterial and antifungal activity (Hassan, 2013).
Anticancer Activity
Several studies have explored the anticancer potential of compounds structurally akin to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide. For example, Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles that showed significant anti-tumor activity against hepatocellular carcinoma (Gomha et al., 2016). Additionally, compounds with similar structures have been shown to exhibit anti-tumor effects in various cell lines, as discussed by Yoshida et al. (2005) (Yoshida et al., 2005).
Anti-Tuberculosis Activity
A notable application of compounds related to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide is in the treatment of tuberculosis. For instance, a study by Jeankumar et al. (2013) found that thiazole-aminopiperidine hybrid analogs were effective inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antiviral Activity
Compounds structurally similar to 2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide have also been studied for their antiviral properties. For example, Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles that showed significant activity against the H5N1 influenza virus (Hebishy et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-benzyl-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12(8-15-9-13(2)21-22-15)19-18(23)16-11-24-17(20-16)10-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAMAGKIKNUXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)


![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)
![methyl 2-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5517960.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
